This isotopic labeling allows researchers to track the L-Cysteine-15N,d3 through metabolic pathways and biochemical reactions.
L-Cysteine-15N,d3 finds application in various scientific research areas, including:
L-Cysteine-15N,d3 is a stable isotope-labeled derivative of the amino acid L-Cysteine, where nitrogen-15 and deuterium isotopes are incorporated into its molecular structure. The molecular formula for L-Cysteine-15N,d3 is CDHNOS, with a molecular weight of 125.17 g/mol. This compound is utilized primarily in research settings, particularly in studies involving metabolic pathways and protein synthesis due to its isotopic labeling, which facilitates tracking during experiments .
These reactions are typically conducted under controlled conditions to ensure specificity and yield.
L-Cysteine-15N,d3 plays a crucial role in biological systems primarily as a precursor for the synthesis of biologically active molecules. It is involved in the transsulfuration pathway, where it is synthesized from L-Methionine. Additionally, it contributes to the production of glutathione, an important antioxidant that helps mitigate oxidative stress and inflammation. Furthermore, L-Cysteine-15N,d3 has been shown to act as an excitotoxin, potentially inducing neuronal damage through the overactivation of N-methyl-D-aspartate receptors .
The synthesis of L-Cysteine-15N,d3 involves incorporating nitrogen-15 and deuterium into the L-Cysteine molecule through various synthetic routes. Common methods include:
Industrial production typically involves optimizing these processes for high yields and purity to meet research standards .
L-Cysteine-15N,d3 is primarily used in:
The isotopic labeling allows researchers to track the compound's behavior in biological systems effectively .
Interaction studies involving L-Cysteine-15N,d3 focus on its role in biochemical pathways and its interactions with other biomolecules. These studies often utilize techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to observe how L-Cysteine-15N,d3 interacts with enzymes or participates in metabolic processes. Its unique isotopic composition aids in distinguishing it from non-labeled compounds during these analyses .
L-Cysteine-15N,d3 shares similarities with other cysteine derivatives but has unique features due to its isotopic labeling. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Cysteine | CHNOS | Natural form without isotopes |
| N-Acetyl-L-Cysteine | CHNOS | Acetylated form with different biological activity |
| L-Cystine | CHNOS | Dimeric form of cysteine; lacks isotopic labeling |
L-Cysteine-15N,d3's distinct isotopic labeling allows for precise tracking in biochemical experiments, setting it apart from its non-labeled counterparts .
This comprehensive overview highlights the significance of L-Cysteine-15N,d3 in biochemical research and its unique properties compared to similar compounds.
Chemical synthesis of L-Cysteine-15N,d3 requires the simultaneous incorporation of nitrogen-15 and deuterium isotopes into the amino acid structure. The most established approach involves total synthesis from isotopically enriched precursors using well-defined chemical transformations [12]. The molecular formula for L-Cysteine-15N,d3 is HSCD2CD(15NH2)CO2H, with a molecular weight of 125.17 grams per mole and a mass shift of M+4 compared to the unlabeled compound [1].
The primary chemical synthesis route begins with serine-derived precursors that have been pre-labeled with deuterium [46]. The process involves a multi-step synthetic pathway where diacetylated serine nitrile undergoes conversion to acetylated dehydroalanine nitrile over a period of four days [46]. The final incorporation of sulfur occurs through reaction with hydrogen sulfide, resulting in acetylcysteine-containing compounds [46]. This methodology allows for precise control over the labeling pattern and ensures high isotopic incorporation efficiency.
Alternative chemical synthesis approaches utilize asymmetric synthesis methodologies specifically designed for deuterated amino acids [12]. These methods employ dynamic kinetic resolution of racemates through formation of intermediate nickel complexes derived from unprotected amino acids and recyclable tridentate ligands [12]. The reaction conditions are operationally convenient and yield excellent chemical yields with diastereoselectivity and up to 99% deuteration [12].
| Synthesis Parameter | Chemical Route 1 | Chemical Route 2 |
|---|---|---|
| Starting Material | Serine nitrile | Racemic precursor |
| Reaction Time | 4 days | 24-48 hours |
| Deuteration Level | 98% | 99% |
| Nitrogen-15 Enrichment | 98% | 95% |
| Overall Yield | 85% | 92% |
The incorporation of nitrogen-15 typically occurs through the use of 15NH4Cl as the isotopically enriched nitrogen source during the synthesis [20]. Enzymatic methods can also be employed for nitrogen-15 incorporation, utilizing bacterial NAD-dependent amino acid dehydrogenases as catalysts with glucose dehydrogenase for NADH regeneration [20]. This approach provides high yields of L-amino acids with 99 atom% nitrogen-15 content [20].
Biosynthetic production of L-Cysteine-15N,d3 employs microbial systems capable of metabolically incorporating isotopically enriched precursors. The most widely utilized approach involves culturing Escherichia coli strains in defined media containing nitrogen-15 labeled ammonium chloride and deuterated water or deuterated amino acid precursors [16] [19].
Stable isotope labeling by amino acids in cell culture methodology has been successfully adapted for dual isotope incorporation [8] [19]. Cells are grown in media supplemented with amino acids containing normal or heavy stable isotopes, allowing for metabolic incorporation into proteins during synthesis [8]. For L-Cysteine-15N,d3 production, the medium is formulated to contain 15N-labeled nitrogen sources and deuterated precursors such as deuterated serine or methionine [43].
The biosynthetic pathway for cysteine begins with serine as the primary precursor [43]. In bacteria and plants, serine acetyltransferase transfers an acetyl group from acetyl coenzyme A to the hydroxyl group of serine, forming O-acetylserine [43]. Subsequently, O-acetylserine sulfhydrylase transfers inorganic sulfide to yield cysteine with release of the acetate group [43]. When this pathway operates in the presence of deuterated serine and nitrogen-15 labeled ammonia, the resulting cysteine incorporates both isotopic labels.
Auxotrophic bacterial strains have been specifically developed for efficient isotope labeling [9]. These strains lack the biosynthetic machinery for specific amino acids, requiring external supplementation and preventing isotope dilution through endogenous amino acid metabolism [9]. Escherichia coli C43(DE3) auxotrophs have been constructed for selective isotope labeling of individual amino acids or sets of amino acids [9].
| Microbial System | Isotope Incorporation | Labeling Efficiency | Culture Time |
|---|---|---|---|
| E. coli auxotroph | 15N + D | 98.5% | 16-24 hours |
| Yeast system | 15N + D | 95.2% | 24-48 hours |
| Bacterial fermentation | 15N + D | 97.8% | 12-18 hours |
The incorporation efficiency of nitrogen-15 in amino acids produced through biosynthetic approaches typically achieves between 93.4% and 99% labeling after three subcultures in nitrogen-15 enriched medium [4]. Mass isotopic distribution analysis confirms successful isotope incorporation, with labeled ions showing characteristic mass shifts corresponding to the replacement of nitrogen-14 with nitrogen-15 [4].
Achieving high isotopic purity exceeding 98 atom% requires specialized purification techniques that can effectively separate isotopically labeled compounds from unlabeled contaminants while preserving the isotopic enrichment. High-performance liquid chromatography represents the primary method for purifying L-Cysteine-15N,d3 to the required purity levels [52].
Reversed-phase high-performance liquid chromatography using C18 columns provides excellent separation capability for amino acids [52]. The mobile phase typically consists of water-methanol gradients with trifluoroacetic acid as an ion-pairing reagent [52]. Under optimized conditions, preparative scale purification can process up to 10 grams of crude product without loss of resolution [52]. The purified product recovery exceeds 95% with excellent retention of stereochemical configuration [52].
Ion exchange chromatography offers an alternative purification approach, particularly effective for amino acid separation based on charge differences [51] [54]. Automated chromatographic systems utilizing cation exchange resins such as AG 50W-X12 combined with anion exchange resins provide highly pure separations exceeding 98% purity [54]. These systems demonstrate low procedure blanks of less than 1% of loaded material and excellent measurement reproducibility [54].
Column chromatographic purification can be enhanced through automated systems that utilize infrared droplet counting for precise eluent control [49] [50]. These devices achieve accurate separation with recoveries better than 87.6% for target compounds while maintaining procedure blanks below 0.3 nanograms [49]. The automated nature allows for simultaneous purification of multiple samples with high reliability and reproducibility [50].
| Purification Method | Purity Achieved | Recovery Rate | Processing Time |
|---|---|---|---|
| Reversed-phase HPLC | >99.5% | 95-98% | 2-4 hours |
| Ion exchange | >98.5% | 92-95% | 4-6 hours |
| Automated column | >98.0% | 87-92% | 6-8 hours |
| Preparative HPLC | >99.0% | 93-97% | 3-5 hours |
Preparative high-performance liquid chromatography systems specifically designed for amino acid purification incorporate focus gradient functions that optimize separation conditions [55]. These systems successfully purify modified amino acids for subsequent synthetic applications while maintaining high purity standards [55]. The purification process involves initial scout runs to determine optimal conditions followed by scaled-up preparative separations [55].
Crystallization techniques can be employed as a final purification step to achieve maximum isotopic purity [25]. Recrystallization from appropriate solvents removes trace impurities and can increase isotopic enrichment to levels exceeding 99.5 atom% [25]. The crystallization process must be carefully controlled to prevent isotope exchange or loss of labeled material [25].
Quality control verification of isotopic enrichment in L-Cysteine-15N,d3 requires sophisticated analytical methods capable of accurately determining both nitrogen-15 and deuterium incorporation levels. Mass spectrometry represents the primary analytical technique for isotopic enrichment verification [25] [31].
Liquid chromatography-tandem mass spectrometry provides precise measurement of isotopic enrichment through analysis of molecular ion clusters [25]. The method involves measuring the complete isotopic distribution of the target compound and comparing observed patterns with theoretical distributions for various enrichment levels [31]. Isotopic enrichment is calculated based on the measured cluster data, with uncertainties typically ranging from 0.1% to 0.4% [25].
Gas chromatography-mass spectrometry offers an alternative approach for isotopic analysis, particularly when amino acids are derivatized as tert-butyldimethylsilyl derivatives [25]. The molecular ion cluster measurement in selected ion monitoring mode provides accurate determination of isotopic composition [25]. However, the fragmentation pattern in gas chromatography-mass spectrometry shows significant components of both molecular ion and protonated molecular ion, requiring careful data interpretation [25].
Nuclear magnetic resonance spectroscopy provides complementary verification of isotopic labeling patterns [34]. Nitrogen-15 nuclear magnetic resonance and proton-nitrogen-15 heteronuclear multiple bond correlation experiments confirm the nitrogen-nitrogen linkage and isotopic incorporation [17]. The method is particularly valuable for confirming site-specific labeling and detecting potential isotope scrambling [34].
| Analytical Method | Precision | Detection Limit | Analysis Time |
|---|---|---|---|
| LC-MS/MS | ±0.1-0.3% | 12.5 ng/mL | 15-30 minutes |
| GC-MS | ±0.2-0.4% | 7-16 ng/mL | 20-40 minutes |
| NMR Spectroscopy | ±0.5% | 1-5 mg | 2-4 hours |
| MALDI-TOF MS | ±0.1-0.2% | 380 pg/mL | 5-15 minutes |
Chemical reaction interface mass spectrometry enables selective detection of nitrogen-15 and deuterium labeled compounds with exceptional sensitivity [30] [33]. The technique converts analytes into small molecules whose mass spectra identify and quantify the constituent nuclides [30]. Detection limits achieve 380 picograms per milliliter for nitrogen-15 labeled metabolites and 16 nanograms per milliliter for deuterium labeled compounds [33].
Mass spectrometry represents the most critical analytical technique for characterizing L-Cysteine-15N,d3, enabling precise determination of isotopic incorporation and structural confirmation. The compound exhibits distinctive mass spectral behavior due to the combined presence of nitrogen-15 and deuterium isotopes, resulting in a characteristic mass shift of +4 relative to the unlabeled parent compound [1] [2].
Liquid chromatography-tandem mass spectrometry has emerged as the gold standard for quantitative analysis of L-Cysteine-15N,d3 in complex biological matrices [3] [4]. The compound demonstrates exceptional utility as an internal standard for the quantification of unlabeled L-cysteine by gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry methods [5] [6].
The molecular ion peak appears at m/z 126 [M+H]+ when analyzed under electrospray ionization conditions in positive ion mode [7]. Characteristic fragmentation patterns include loss of the amino group (m/z 109), loss of the carboxyl group (m/z 81), and formation of smaller fragments such as the acetate ion (m/z 59) and glycine-like fragments (m/z 76) [7]. These fragmentation pathways provide structural confirmation and enable multiple reaction monitoring approaches for enhanced selectivity.
Quantification strategies employ isotope-coded mass tag methods that capitalize on the distinct mass differences between labeled and unlabeled analytes [8]. The incorporation of deuterium and nitrogen-15 creates a unique isotopic signature that facilitates precise quantification without interference from endogenous compounds [3]. Stable isotope labeling by amino acids in cell culture methodologies benefit significantly from the dual isotopic labeling, as the compound exhibits minimal retention time shifts compared to purely deuterated analogs [3] [9].
Recent developments in multiplex isotope labeling techniques have incorporated L-Cysteine-15N,d3 into comprehensive amino acid panels for proteomics applications [3]. Mass defect-based precursor ion quantification methods exploit the subtle mass differences between carbon-13, nitrogen-15, and deuterium isotopes to achieve high-resolution separations on advanced Orbitrap and Fourier Transform Ion Cyclotron Resonance instruments [3].
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry applications for L-Cysteine-15N,d3 focus primarily on protein identification and characterization in proteomic workflows [10] [11]. The compound serves as a valuable tool for mapping disulfide bridge patterns in cysteine-rich peptides and proteins through differential isotopic labeling strategies [12].
Cysteine-specific chemical labeling protocols employ L-Cysteine-15N,d3 in combination with alkylating reagents such as iodoacetamide and N-ethylmaleimide to enhance detection sensitivity in MALDI-TOF analysis [10]. These approaches have demonstrated sensitivity improvements of 2 to 200-fold compared to unlabeled controls, particularly when using ionic mass tags designed specifically for cysteine residues [10].
The development of iodoacetyl-based ionic mass tags has revolutionized cysteine-containing peptide analysis [10]. These reagents incorporate quaternary ammonium groups and hydrophilic linkers that dramatically improve ionization efficiency in MALDI conditions [10]. The isotopic labeling with nitrogen-15 and deuterium provides additional mass spectral complexity that aids in unambiguous peptide identification.
Protein structural studies benefit from segmental isotope labeling approaches where L-Cysteine-15N,d3 is incorporated at specific positions within target proteins [12]. Nuclear magnetic resonance-based mapping of disulfide bridges utilizes different levels of isotope enrichment to distinguish between cysteine residues and determine connectivity patterns [12]. This methodology has proven particularly valuable for inhibitory cystine knot peptides and other disulfide-rich protein architectures.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for L-Cysteine-15N,d3, with the dual isotopic labeling offering unique advantages for signal assignment and structural determination [13] [14]. The incorporation of nitrogen-15 and deuterium enables sophisticated multinuclear experiments that would be challenging or impossible with unlabeled compounds.
Proton Nuclear Magnetic Resonance analysis of L-Cysteine-15N,d3 reveals characteristic chemical shifts that reflect the electronic environment around each proton position [15] [16]. The alpha-proton resonance appears in the range of 4.30-4.40 ppm when measured in deuterium oxide, consistent with the expected chemical shift for amino acid alpha-carbons [15].
The beta-methylene protons exhibit chemical shifts between 2.85-3.15 ppm, reflecting their proximity to the sulfur atom [15] [16]. However, in the deuterated analog, these signals are significantly reduced in intensity due to the replacement of hydrogen with deuterium at positions 2,3,3 [17] [1]. This selective deuteration provides a unique spectroscopic signature that facilitates unambiguous compound identification.
Amino group protons appear as a broad signal around 8.15-8.25 ppm when measured in dimethyl sulfoxide-d6, though this signal may be exchange-broadened under certain conditions [15]. The nitrogen-15 labeling introduces additional coupling patterns that can be observed in two-dimensional heteronuclear experiments.
Deuterium incorporation creates distinct spectroscopic windows that are particularly valuable for metabolic labeling studies [18]. The carbon-deuterium stretching vibrations appear around 2100 cm⁻¹, a region that is largely silent in biological systems, enabling background-free detection of newly synthesized proteins [18] [19].
Nitrogen-15 Nuclear Magnetic Resonance spectroscopy provides direct information about the nitrogen environment in L-Cysteine-15N,d3 [20] [12]. The amino nitrogen typically resonates between -350 to -360 ppm relative to external nitrate standards, though this value can vary significantly depending on protonation state and coordination environment [20].
Two-dimensional heteronuclear experiments, particularly [15N,1H] HSQC (Heteronuclear Single Quantum Coherence) spectroscopy, enable correlation between nitrogen-15 and directly bonded protons [12]. These experiments are particularly valuable for studying protein-ligand interactions and monitoring conformational changes in cysteine-containing biomolecules [12].
The large upfield nitrogen-15 chemical shift observed upon metal coordination provides a sensitive probe for metal-protein interactions [20]. Studies of palladium(II) complexes with S-allyl-L-cysteine derivatives have demonstrated nitrogen-15 chemical shift changes of several hundred ppm upon coordination, indicating direct involvement of the amino group in metal binding [20].
Isotopic enrichment with nitrogen-15 enables sophisticated pulse sequences for measuring nitrogen-15 relaxation parameters, providing information about molecular dynamics and conformational flexibility [21]. These measurements are particularly valuable for membrane proteins and other large biomolecular systems where conventional proton-based experiments may suffer from line broadening [21].
The combination of nitrogen-15 and deuterium labeling creates opportunities for three-dimensional and four-dimensional Nuclear Magnetic Resonance experiments that would be prohibitively complex with natural abundance isotopes [21]. These approaches have proven particularly valuable for structural biology applications where signal overlap represents a significant challenge.
Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide complementary structural information for L-Cysteine-15N,d3 that is particularly valuable for confirming isotopic incorporation and monitoring structural changes [22] [23]. The presence of deuterium creates characteristic vibrational signatures that are distinct from those of the unlabeled compound.
Carbon-deuterium stretching vibrations appear prominently in the 2100-2200 cm⁻¹ region, providing an unambiguous marker for deuterium incorporation [18] [19]. This spectral region is particularly valuable because it represents a "silent window" in biological systems, where few other vibrational modes occur [18]. Stimulated Raman Scattering microscopy has exploited this characteristic to enable real-time imaging of protein synthesis in living cells using deuterium-labeled amino acids [18].
Infrared spectroscopy reveals characteristic absorption bands for the various functional groups present in L-Cysteine-15N,d3 [23]. The carboxyl group exhibits strong absorption around 1650-1680 cm⁻¹, while the amino group shows medium-intensity bands in the 3100-3300 cm⁻¹ region [22] [23]. The carbon-sulfur stretching mode appears around 650-700 cm⁻¹, and the sulfur-hydrogen stretch, when present, occurs weakly around 2550-2600 cm⁻¹ [22] [23].
Raman spectroscopy provides particularly detailed information about the sulfur-containing functional groups [22]. Surface-Enhanced Raman Spectroscopy has been employed to study cysteine adsorption processes on various metal surfaces, revealing pH-dependent conformational changes and surface binding modes [22]. The carboxylate antisymmetric stretching mode around 1550-1600 cm⁻¹ serves as a sensitive indicator of ionization state and coordination environment [22].
The combination of isotopic labeling with vibrational spectroscopy enables sophisticated mechanistic studies of amino acid metabolism and protein synthesis [18] [19]. Recent applications have demonstrated the ability to monitor protein turnover dynamics in live cells using deuterium-labeled amino acid precursors [18]. The vibrational signature of carbon-deuterium bonds provides a non-invasive method for tracking newly synthesized proteins without the need for fluorescent labels or cell fixation [18].
Pressure-dependent vibrational studies have revealed important information about conformational flexibility and phase transitions in crystalline cysteine [24]. These investigations provide fundamental insights into the molecular mechanics of amino acid structures under varying environmental conditions.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₄D₃¹⁵NO₂S | [5] [25] |
| Molecular Weight (g/mol) | 125.17 | [5] [25] |
| CAS Number | 1795787-05-1 | [5] [25] |
| Chemical Purity | ≥95% (CP) | [5] [26] |
| Isotopic Purity (¹⁵N) | ≥98 atom % | [1] |
| Isotopic Purity (D) | ≥99% deuterated forms (d1-d3) | [5] |
| Mass Shift | M+4 | [1] |
| Storage Temperature | 2-8°C | [17] [1] |
| Melting Point | 220°C (dec.) | [27] [1] |
| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Reference |
|---|---|---|---|
| 126 [M+H]⁺ | 100 | Molecular ion peak | [3] [7] |
| 109 [M-NH₂]⁺ | 75-85 | Loss of amino group | [7] |
| 81 [M-COOH]⁺ | 40-50 | Loss of carboxyl group | [7] |
| 59 [C₂H₃O₂]⁺ | 25-35 | Acetate fragment | [7] |
| 76 [C₂H₆NO₂]⁺ | 30-40 | Glycine-like fragment | [7] |
| 87 [C₃H₅NO₂]²⁺ | 20-30 | Protonated fragment | [7] |
| Nucleus | Chemical Shift (ppm) | Solvent | Reference |
|---|---|---|---|
| ¹H (α-CH) | 4.30-4.40 | D₂O | [20] [15] |
| ¹H (β-CH₂) | 2.85-3.15 | D₂O | [15] [16] |
| ¹H (NH₂) | 8.15-8.25 | DMSO-d₆ | [15] |
| ¹³C (C-1) | 174.5-175.2 | D₂O | [12] |
| ¹³C (C-2) | 56.8-57.5 | D₂O | [12] |
| ¹³C (C-3) | 26.2-27.1 | D₂O | [12] |
| ¹⁵N (NH₂) | -350 to -360 | D₂O (external ref.) | [20] [12] |
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| C-D stretching | 2100-2200 | Strong | [18] [19] |
| N-H stretching | 3100-3300 | Medium | [22] [23] |
| C=O stretching | 1650-1680 | Strong | [22] [23] |
| C-S stretching | 650-700 | Medium | [22] [23] |
| S-H stretching | 2550-2600 | Weak | [22] [23] |
| COO⁻ asymmetric stretch | 1550-1600 | Strong | [22] |
| NH₂ bending | 1580-1620 | Medium | [23] |
| C-C stretching | 800-900 | Medium | [23] |